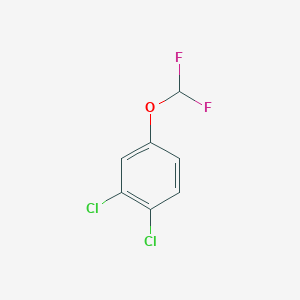

1,2-Dichloro-4-(difluoromethoxy)benzene

Description

1,2-Dichloro-4-(difluoromethoxy)benzene is a halogenated aromatic compound characterized by two chlorine atoms at the 1- and 2-positions and a difluoromethoxy group (-OCF₂) at the 4-position of the benzene ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethoxy group is a moderately electron-withdrawing substituent, influencing the compound’s reactivity in electrophilic substitution and cross-coupling reactions .

Properties

IUPAC Name |

1,2-dichloro-4-(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYMJAMOAXSJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-(difluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dichlorobenzene with difluoromethyl ether in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions typically occur under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or neutral conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include 1,2-difluoro-4-(difluoromethoxy)benzene and other substituted derivatives.

Oxidation Reactions: Products can vary widely, including carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include partially or fully dechlorinated compounds.

Scientific Research Applications

1,2-Dichloro-4-(difluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(difluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,2-dichloro-4-(difluoromethoxy)benzene with analogous halogenated and fluorinated benzene derivatives, focusing on substituent effects, reactivity, and applications.

1,2-Dichloro-4-(trifluoromethyl)benzene

- Structure : Substitutes the difluoromethoxy group with a trifluoromethyl (-CF₃) group.

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, significantly deactivating the benzene ring compared to the -OCF₂ group. This reduces electrophilic substitution reactivity but enhances stability under harsh conditions.

- Applications : Trifluoromethyl-substituted aromatics are common in agrochemicals (e.g., herbicides, insecticides) due to their lipophilicity and metabolic resistance .

- Key Difference : The -OCF₂ group in this compound introduces oxygen, enabling hydrogen bonding and altering solubility compared to -CF₃ analogs .

1-Bromo-4-(difluoromethoxy)benzene

- Structure : Replaces the 1,2-dichloro substituents with a single bromine atom.

- Reactivity : Bromine’s lower electronegativity compared to chlorine reduces ring deactivation, enhancing susceptibility to cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Studies show high yields (72–93%) in Pd-catalyzed arylations with heteroarenes like imidazoles and thiazoles .

- Utility : Brominated derivatives are preferred for catalytic coupling due to bromine’s superior leaving-group ability, whereas chlorinated analogs (e.g., this compound) may require harsher conditions for similar transformations .

1,2-Dichloro-4-(chloromethyl)benzene

- Structure : Features a chloromethyl (-CH₂Cl) group instead of -OCF₂.

- Reactivity : The -CH₂Cl group is a reactive site for nucleophilic substitution (e.g., SN2 reactions) or elimination, enabling further functionalization. This contrasts with the electron-withdrawing -OCF₂ group, which stabilizes the ring but limits direct nucleophilic attack .

- Applications : Chloromethyl derivatives are intermediates in polymer and drug synthesis, whereas difluoromethoxy-substituted compounds are more suited for creating bioactive molecules with enhanced metabolic stability .

4-(Trifluoromethoxy)fluorobenzene Derivatives

- Structure : Includes compounds like oxyfluorfen (a herbicide with -OCH₂CF₃ and nitro groups).

- Electronic Profile : The trifluoromethoxy (-OCF₃) group is more electron-withdrawing than -OCF₂, further reducing aromatic ring reactivity.

- Agrochemical Use : Such derivatives are potent herbicides, suggesting that this compound could similarly serve as a precursor for crop protection agents, albeit with modified activity due to the -OCF₂ group’s intermediate electronegativity .

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.